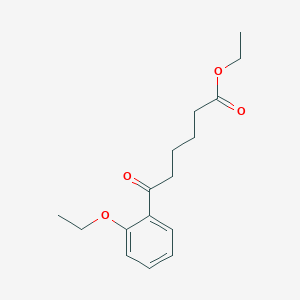

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

Description

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate is a synthetic organic compound characterized by a hexanoate ester backbone substituted with a 2-ethoxyphenyl ketone group at the 6-position. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.35 g/mol. The compound’s structure combines an aromatic 2-ethoxyphenyl moiety with a ketone and ester functionality, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors .

Properties

IUPAC Name |

ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQGZAIXPYDLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645777 | |

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-42-1 | |

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(2-ethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of the Williamson ether synthesis, where an alkyl halide (such as ethyl bromide) reacts with an alkoxide (such as sodium ethoxide) to form the desired ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(2-ethoxyphenyl)-6-oxohexanoic acid.

Reduction: Formation of 6-(2-ethoxyphenyl)-6-hydroxyhexanoate.

Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and keto groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl 6-aryl-6-oxohexanoate derivatives is exemplified by variations in the aryl substituents and additional functional groups. Below is a detailed comparison with key analogues:

Substituent Effects on Physical and Chemical Properties

Functional Group Modifications

- Amine/Amide Derivatives: Compounds like ethyl 6-(butylamino)-2-(2-iodophenyl)-6-oxohexanoate () and ethyl 6-(hexylamino)-2-(2-iodophenyl)-6-oxohexanoate () feature amino substituents, which alter polarity and hydrogen-bonding capacity. These derivatives show distinct NMR profiles (e.g., δ = 0.88–7.84 ppm for butylamino variant) .

- Thiadiazole Hybrids: Derivatives such as ethyl 6-(5-(2-(4-bromophenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate () exhibit enhanced biological activity (e.g., hydroxamic acid-based enzyme inhibition) with melting points ranging from 81–153°C .

Key Research Findings and Trends

Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance the stability of the ketone intermediate, while electron-withdrawing groups (e.g., Cl, F) increase electrophilicity for subsequent reactions .

Safety Profiles : Chlorinated derivatives require rigorous safety protocols (e.g., GHS-compliant handling), whereas methoxy/ethoxy variants are generally less hazardous .

Biological Activity

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 250.29 g/mol

IUPAC Name: this compound

The compound features an ethyl ester functional group and a keto group, which are critical for its biological activity. The presence of the ethoxyphenyl moiety is thought to enhance its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to curcumin analogs suggests potential anti-cancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound might also possess anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with hexanoic acid derivatives. Various derivatives have been synthesized to explore their biological activities further, such as:

| Compound | Biological Activity |

|---|---|

| Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | Potential anti-cancer activity |

| Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate | Antioxidant properties |

| Ethyl 6-(2-iodophenyl)-6-oxohexanoate | Antimicrobial activity |

Case Studies and Research Findings

-

Antitumor Studies:

A study published in the Journal of Medicinal Chemistry investigated a series of curcumin analogs, including those structurally related to this compound. The results indicated significant cytotoxicity against prostate cancer cells, suggesting a potential role in cancer therapy (Journal of Medicinal Chemistry, 2006) . -

Inflammation Modulation:

Research examining similar compounds demonstrated their ability to inhibit NF-kB signaling pathways, which are crucial in inflammation. This suggests that this compound may also play a role in modulating inflammatory responses (Frontiers in Pharmacology, 2020) . -

Antioxidant Activity:

A comparative study highlighted the antioxidant properties of various esters, noting that compounds with similar structures exhibited significant free radical scavenging abilities. This positions this compound as a candidate for further antioxidant research (PubChem Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.